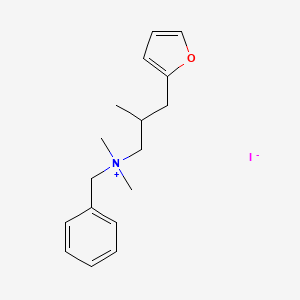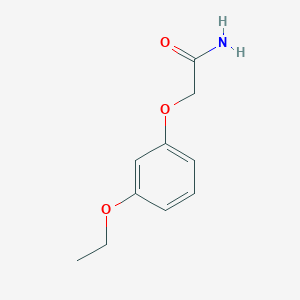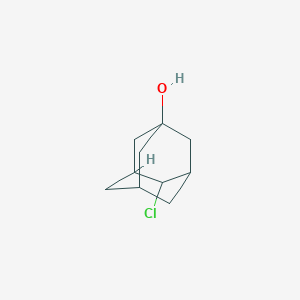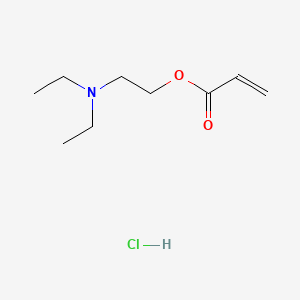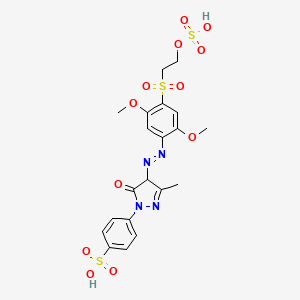
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a complex molecule with diverse structural elements, including benzenesulfonic acid, methoxy groups, and azo linkages. It's a synthetic compound that belongs to the class of sulfonated azo dyes, which are notable for their vibrant colors and extensive use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds like benzenesulfonic acid, 2,5-dimethoxybenzene, and pyrazole derivatives.
Step-by-step Synthesis
Azo Coupling Reaction: : The initial step involves diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then coupled with a suitable aromatic sulfonic acid derivative to form the azo linkage.
Pyrazole Ring Formation: : Subsequent steps involve the incorporation of the pyrazole ring, typically through cyclization reactions.
Sulfonation: : The final step involves sulfonation, where the sulfooxyethyl group is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
The large-scale production generally mirrors the lab-scale synthesis but with optimizations for yield, purity, and safety. Common industrial reactors and automated processes ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.
Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.
Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium dithionite, zinc dust.
Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.
Major Products
The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
Used as intermediates in the synthesis of complex organic molecules and dyes.
Biology
Employed as biological stains due to their ability to bind selectively to various biomolecules.
Medicine
Industry
Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.
Comparaison Avec Des Composés Similaires
The unique structure of this compound distinguishes it from other sulfonated azo dyes:
Benzenesulfonic acid derivatives: : Share similar chemical reactivity but lack the complexity and multifunctionality.
Azo Dyes: : Similar in their chromophoric properties but differ significantly in biological activity and synthetic applications.
Conclusion
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a versatile molecule with significant implications in various fields. Its intricate structure and reactive groups make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
25311-20-0 |
|---|---|
Formule moléculaire |
C20H22N4O12S3 |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) |
Clé InChI |
DXCCMFSEQJYYIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



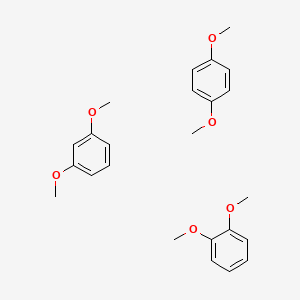

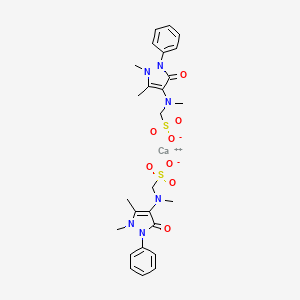
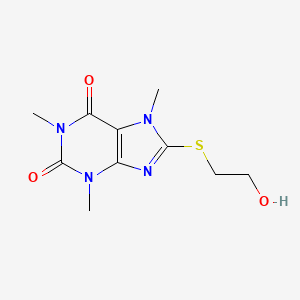
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
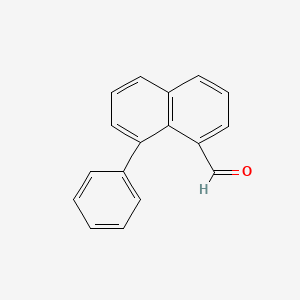
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
